molecular formula C15H19N3O3 B2474029 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide CAS No. 1226434-51-0

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2474029
CAS No.: 1226434-51-0
M. Wt: 289.335
InChI Key: BEOFYDDVJASXGI-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxy group, a hydroxyethyl group, and a phenyl-substituted pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the ethoxy group: This step involves the reaction of the intermediate with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of amines

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-methylacetamide
  • 2-hydroxy-N,N-dimethylacetamide
  • N-(2-hydroxyethyl)acetamide

Uniqueness

2-ethoxy-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific combination of functional groups and its phenyl-substituted pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-21-11-15(20)16-14-10-13(17-18(14)8-9-19)12-6-4-3-5-7-12/h3-7,10,19H,2,8-9,11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOFYDDVJASXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=NN1CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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